molecular formula C19H16N2O2 B1419783 4-methyl-N-(4-nitrophenyl)-N-phenylaniline CAS No. 894430-73-0

4-methyl-N-(4-nitrophenyl)-N-phenylaniline

Cat. No. B1419783
M. Wt: 304.3 g/mol
InChI Key: LUNSHOIFFSFPAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • One approach involves the reaction of 4-nitrobenzenesulfonyl chloride with L-tryptophan precursors , leading to the formation of (4-nitrophenyl)sulfonyl)tryptophan (DNSPA) .

Scientific Research Applications

Synthesis and Drug Precursors

  • Synthesis of Uracil Derivatives : 4-Methyl-N-(4-nitrophenyl)-N-phenylaniline is involved in the synthesis of nitrophenyl-substituted uracil derivatives. These derivatives have potential uses in therapy, mainly as antiviral and antineoplastic agents, and in the synthesis of other uracil derivatives for various medical applications (Gondela & Walczak, 2006).

Immunomodulatory Agents

  • Development of Immunomodulatory Agents : The compound has been used in the structural design and synthesis of hydrazone-N-acylhydrazones. These derivatives showed significant immunomodulatory effects, inhibiting lymphocyte proliferation and nitrite in macrophages, suggesting potential applications in anti-inflammatory drug development (Meira et al., 2018).

Bioactive Compound Synthesis

  • Synthesis of Morpholine Derivatives : It's used in the synthesis of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates, acting as building blocks for creating bioactive compounds of pharmaceutical interest (Trstenjak, Ilaš, & Kikelj, 2013).

Antimicrobial Activity

  • Antimicrobial Applications : In a study focusing on antimicrobial activity, derivatives of 4-methyl-N-(4-nitrophenyl)-N-phenylaniline were synthesized and tested against various bacterial species, showcasing the compound's potential in antimicrobial drug development (Patel et al., 2011).

Photoreagents for Protein Crosslinking

  • Protein Crosslinking and Affinity Labeling : 4-Nitrophenyl ethers, related to 4-methyl-N-(4-nitrophenyl)-N-phenylaniline, have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling, highlighting their utility in biochemical and molecular biology research (Jelenc, Cantor, & Simon, 1978).

Polymerization and Material Science

  • Nitroxide-Mediated Polymerization : The compound plays a role in nitroxide-mediated polymerization, particularly in controlling the polymerization of methyl methacrylate and styrene. This suggests its potential applications in materials science and polymer chemistry (Greene & Grubbs, 2010).

DNA Interaction Studies

  • DNA Binding and Biological Activities : Nitrosubstituted acyl thioureas, related to 4-methyl-N-(4-nitrophenyl)-N-phenylaniline, have been synthesized and studied for their interaction with DNA. This has implications for understanding the genotoxic potential of these compounds and their possible use in cancer research (Tahir et al., 2015).

Environmental Applications

  • Biodegradation Studies : The compound's derivatives have been investigated in biodegradation studies, particularly in the degradation of pesticides and toxic compounds, underscoring its significance in environmental science and bioremediation (Khan et al., 2013).

properties

IUPAC Name

4-methyl-N-(4-nitrophenyl)-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-15-7-9-17(10-8-15)20(16-5-3-2-4-6-16)18-11-13-19(14-12-18)21(22)23/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNSHOIFFSFPAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90668254
Record name 4-Methyl-N-(4-nitrophenyl)-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90668254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(4-nitrophenyl)-N-phenylaniline

CAS RN

894430-73-0
Record name 4-Methyl-N-(4-nitrophenyl)-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90668254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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